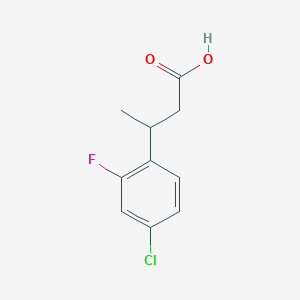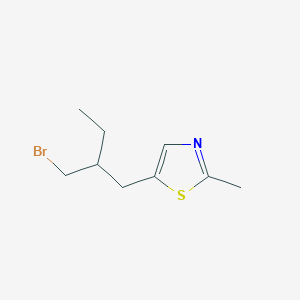
(2-Bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 1-methylcyclohex-2-en-1-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
(2-Bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chlorophenyl)(1-methylcyclohex-2-en-1-yl)methanone
- (2-Fluorophenyl)(1-methylcyclohex-2-en-1-yl)methanone
- (2-Iodophenyl)(1-methylcyclohex-2-en-1-yl)methanone
Uniqueness
(2-Bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s biological activity .
Propriétés
Formule moléculaire |
C14H15BrO |
|---|---|
Poids moléculaire |
279.17 g/mol |
Nom IUPAC |
(2-bromophenyl)-(1-methylcyclohex-2-en-1-yl)methanone |
InChI |
InChI=1S/C14H15BrO/c1-14(9-5-2-6-10-14)13(16)11-7-3-4-8-12(11)15/h3-5,7-9H,2,6,10H2,1H3 |
Clé InChI |
CTPBLRAKRKJQKW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC=C1)C(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



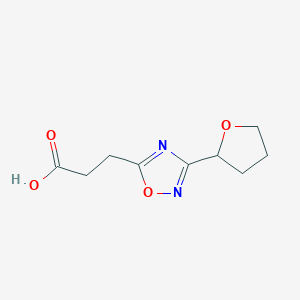

![(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520617.png)
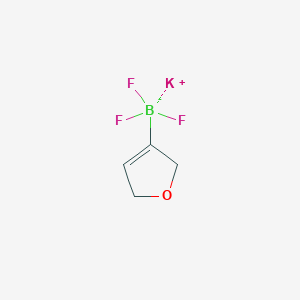
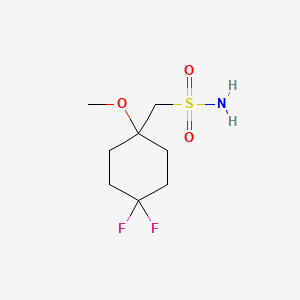



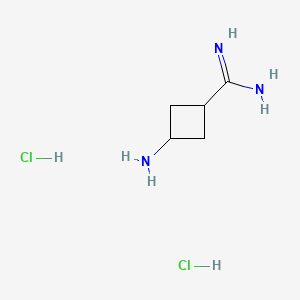
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid](/img/structure/B13520667.png)
![1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13520670.png)
